molecular formula C20H24N2O4S B4764637 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

Cat. No. B4764637
M. Wt: 388.5 g/mol
InChI Key: JVXCJZXQDTZTCN-UHFFFAOYSA-N
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Description

4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PSB-0739 and is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2). In

Scientific Research Applications

PSB-0739 has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of PSB-0739 is in the field of immunology, where it has been shown to modulate the immune response and reduce inflammation. PSB-0739 has also been studied for its potential applications in the treatment of cancer, where it has been shown to inhibit tumor growth and metastasis. In addition, PSB-0739 has been studied for its potential applications in the treatment of neurological disorders, such as multiple sclerosis, where it has been shown to reduce demyelination and axonal damage.

Mechanism of Action

The mechanism of action of PSB-0739 involves its selective antagonism of the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor. The 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor is a G protein-coupled receptor that is involved in various cellular processes, including immune response, cell migration, and vascular permeability. PSB-0739 binds to the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor and prevents its activation, thereby modulating the cellular processes that are regulated by this receptor.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have several biochemical and physiological effects. In the immune system, PSB-0739 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer cells, PSB-0739 has been shown to induce apoptosis and inhibit tumor growth and metastasis. In neurological disorders, PSB-0739 has been shown to reduce demyelination and axonal damage, thereby improving neurological function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of PSB-0739 for lab experiments is its specificity for the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor. This specificity allows researchers to selectively target this receptor and study its role in various cellular processes. However, one of the limitations of PSB-0739 is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of PSB-0739. One direction is the further exploration of its potential applications in the treatment of cancer and neurological disorders. Another direction is the development of more potent analogs of PSB-0739 that can be used in a wider range of experiments. Additionally, the role of the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor in various cellular processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion:
In conclusion, PSB-0739 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selective antagonism of the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor has been shown to modulate the immune response, reduce inflammation, inhibit tumor growth and metastasis, and improve neurological function. While there are limitations to its use in lab experiments, there are several future directions for the study of PSB-0739 that hold promise for the development of new therapies and treatments.

properties

IUPAC Name

4-phenoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(9-6-16-26-18-7-2-1-3-8-18)21-17-10-12-19(13-11-17)27(24,25)22-14-4-5-15-22/h1-3,7-8,10-13H,4-6,9,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXCJZXQDTZTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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